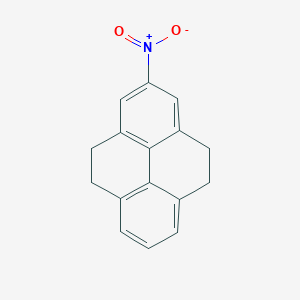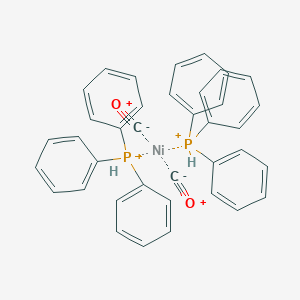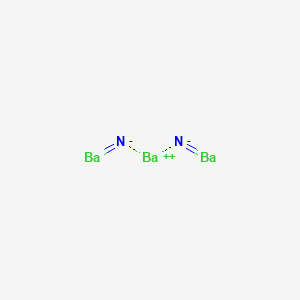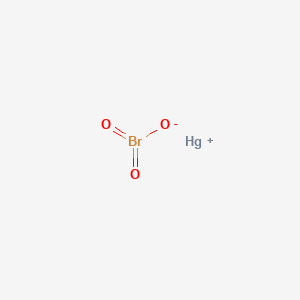
Mercury(1+) bromate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury(1+) bromate is a chemical compound that is commonly used in scientific research. It is a strong oxidizing agent that is used in various laboratory experiments.
Applications De Recherche Scientifique
Mercury(1+) bromate is widely used in scientific research due to its strong oxidizing properties. It is commonly used as an oxidizing agent in organic synthesis reactions. It is also used as a reagent in analytical chemistry for the detection of various compounds. Additionally, mercury(1+) bromate is used in the production of various chemicals, including pharmaceuticals and dyes.
Mécanisme D'action
Mercury(1+) bromate acts as a strong oxidizing agent by accepting electrons from other molecules. It is able to oxidize a wide range of organic compounds, including alcohols, aldehydes, and ketones. In addition, mercury(1+) bromate can oxidize sulfur-containing compounds, such as thiols and sulfides.
Effets Biochimiques Et Physiologiques
Mercury(1+) bromate is highly toxic and can cause severe damage to living organisms. It is known to cause oxidative stress and can damage DNA, proteins, and lipids. Exposure to mercury(1+) bromate can lead to a wide range of health problems, including neurological disorders, kidney damage, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Mercury(1+) bromate is a highly effective oxidizing agent that is widely used in laboratory experiments. It is relatively inexpensive and easy to use. However, it is highly toxic and must be handled with extreme care. In addition, it can be difficult to control the reaction conditions when using mercury(1+) bromate, which can lead to unwanted side reactions.
Orientations Futures
There are many future directions for research on mercury(1+) bromate. One area of interest is the development of safer and more effective oxidizing agents for use in laboratory experiments. Additionally, research is needed to better understand the toxic effects of mercury(1+) bromate on living organisms and to develop strategies for minimizing exposure to this compound. Finally, there is a need for research on the potential uses of mercury(1+) bromate in the production of new chemicals and materials.
Méthodes De Synthèse
Mercury(1+) bromate can be synthesized by reacting mercury(1+) nitrate with sodium bromate in an aqueous solution. The reaction produces mercury(1+) bromate and sodium nitrate as byproducts. The resulting compound is a white crystalline solid that is highly soluble in water.
Propriétés
Numéro CAS |
13465-33-3 |
|---|---|
Nom du produit |
Mercury(1+) bromate |
Formule moléculaire |
BrHgO3 |
Poids moléculaire |
328.49 g/mol |
Nom IUPAC |
mercury(1+);bromate |
InChI |
InChI=1S/BrHO3.Hg/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 |
Clé InChI |
JGRDVIZJXANZNJ-UHFFFAOYSA-M |
SMILES |
[O-]Br(=O)=O.[Hg+] |
SMILES canonique |
[O-]Br(=O)=O.[Hg+] |
Autres numéros CAS |
13465-33-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



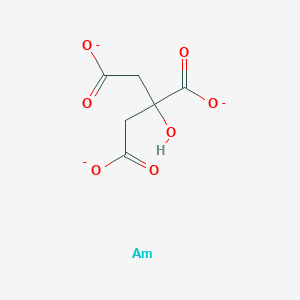

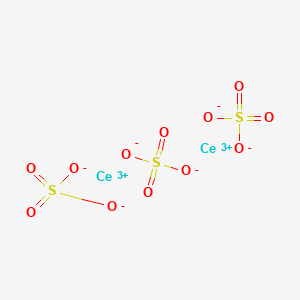
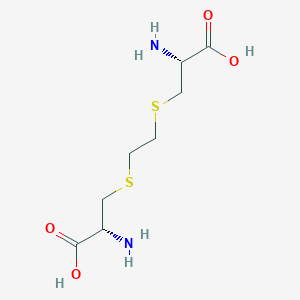
![3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile](/img/structure/B80349.png)
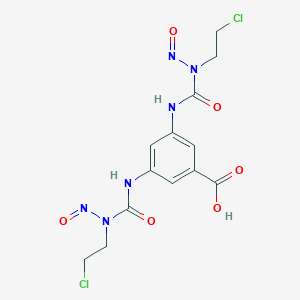

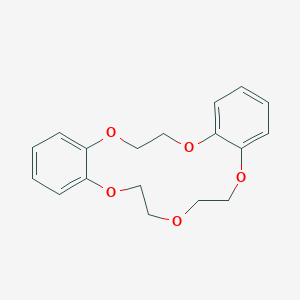
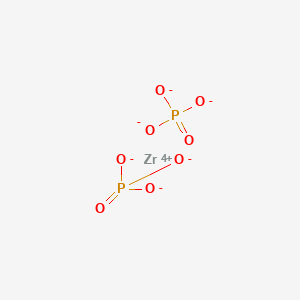

![Benzenamine, 4,4'-[sulfonylbis(4,1-phenyleneoxy)]bis-](/img/structure/B80366.png)
